molecular formula C10H11NO3 B2629157 Methyl 2-(4-carbamoylphenyl)acetate CAS No. 861545-78-0

Methyl 2-(4-carbamoylphenyl)acetate

Cat. No.: B2629157
CAS No.: 861545-78-0
M. Wt: 193.202
InChI Key: QJQPYNADVUEYDR-UHFFFAOYSA-N
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Description

Methyl 2-(4-carbamoylphenyl)acetate is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.
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Scientific Research Applications

Overview

Methyl (4-carbamoylphenyl)acetate is a chemical compound with a range of potential applications in scientific research. While the specific uses of Methyl (4-carbamoylphenyl)acetate were not directly found in the literature, the broader context of research involving similar compounds suggests avenues for exploration. Below, we discuss related compounds and methodologies that could inform the applications of Methyl (4-carbamoylphenyl)acetate in research, focusing on areas excluding drug usage, dosage, and side effects as requested.

Methanogenic Pathways and Stable Carbon Isotopic Signatures

Research on methanogenic pathways using stable carbon isotopic signatures highlights the importance of acetate derivatives in understanding environmental methane production. For instance, the quantification of methanogenic pathways from acetate precursors offers insights into microbial ecology and environmental chemistry (Conrad, 2005). Although this study does not directly mention Methyl (4-carbamoylphenyl)acetate, it underscores the value of acetate derivatives in environmental and geochemical research.

Advanced Oxidation Processes and Environmental Impacts

The degradation of acetaminophen by advanced oxidation processes (AOPs) has been extensively studied, highlighting the role of acetate derivatives in environmental remediation and the understanding of biotoxicity pathways. This research provides a framework for investigating the potential environmental impact and degradation pathways of various acetate derivatives, including Methyl (4-carbamoylphenyl)acetate (Qutob et al., 2022).

PET Imaging with Acetate Derivatives

The use of (11)C-acetate in positron emission tomography (PET) imaging for clinical applications offers a precedent for exploring the diagnostic or research utility of Methyl (4-carbamoylphenyl)acetate in similar contexts. (11)C-acetate's versatility in oncology and cardiology could inspire studies to assess the imaging capabilities of related compounds (Grassi et al., 2012).

Fluorescent Chemosensors

Research into fluorescent chemosensors based on 4-methyl-2,6-diformylphenol demonstrates the potential for acetate derivatives to act as chemosensors. Such compounds can detect various analytes with high selectivity and sensitivity, suggesting a possible avenue for Methyl (4-carbamoylphenyl)acetate in sensor technology (Roy, 2021).

Biodiesel Production via Interesterification

The interesterification of different feedstocks with methyl acetate for biodiesel production indicates the relevance of acetate derivatives in renewable energy research. This area could benefit from investigating the efficiency and environmental impact of using Methyl (4-carbamoylphenyl)acetate in biodiesel production or as a green solvent in other biofuel processes (Esan et al., 2021).

Properties

IUPAC Name

methyl 2-(4-carbamoylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-9(12)6-7-2-4-8(5-3-7)10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQPYNADVUEYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.